
Aminopotentidine
Übersicht
Beschreibung
Aminopotentidine (APT) is a selective histamine H₂ receptor antagonist with the chemical name (Z)-4-amino-N-(2-(3-cyano-2-(3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)guanidino)ethyl)benzamide (CAS: 140873-26-3, molecular weight: 477.6) . It exhibits high affinity for H₂ receptors (pKb = 7.28) and is used in research to study gastric acid secretion, cardiac function, and receptor-ligand interactions . APT is lipophilic, with a purity of 98%, and is soluble in DMSO and ethanol . Its derivatives, such as iodothis compound (I-APT), are often synthesized to enhance binding affinity or enable radiolabeling .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Aminopotentidin wird durch einen mehrstufigen Prozess synthetisiert, der die Kondensation von 4-Aminobenzoesäure mit 1-(2-Aminoethyl)-2-cyano-3-{3-[3-(Piperidin-1-ylmethyl)phenoxy]propyl}guanidin umfasst . Die Reaktion erfordert typischerweise bestimmte Bedingungen, wie z. B. eine kontrollierte Temperatur und einen pH-Wert, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von Aminopotentidin beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab, die jedoch auf Effizienz und Ausbeute optimiert sind. Dazu gehören die Verwendung von Industrie-Reaktoren, die präzise Steuerung von Reaktionsparametern und Reinigungsverfahren, um sicherzustellen, dass die Verbindung die für pharmazeutische Anwendungen geforderten Standards erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
Aminopotentidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Aminopotentidin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Aminopotentidin-Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Aminopotentidin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
Aminopotentidin entfaltet seine Wirkung, indem es an Histamin-H2-Rezeptoren bindet, ohne diese zu aktivieren. Diese Blockade verhindert, dass Histamin seine Wirkung entfaltet, zu der eine erhöhte Magensäuresekretion und andere physiologische Reaktionen gehören können. Die beteiligten molekularen Zielstrukturen sind die Histamin-H2-Rezeptoren, und die betroffenen Pfade umfassen diejenigen, die mit der Histamin-Signalübertragung zusammenhängen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Aminopotentidine exhibits significant binding affinity for the histamine H2 receptor, making it a valuable tool in pharmacological studies. Its unique structure allows it to act as an antagonist, inhibiting histamine-mediated signaling pathways. This property is particularly relevant in the context of conditions such as gastric acid secretion disorders and certain allergic reactions.
Binding Affinity and Mechanism of Action
Recent studies have highlighted the binding mechanisms of this compound at the H2 receptor level. The compound interacts with specific amino acid residues within the receptor's binding pocket, facilitating its antagonistic effects. For instance, structural analyses indicate that key residues such as Glu182 and Asp94 play crucial roles in stabilizing the ligand-receptor complex .
Therapeutic Applications
This compound's potential therapeutic applications extend beyond traditional uses as an antihistamine. Its antioxidant properties have been explored in various studies, suggesting it may help mitigate oxidative stress-related conditions.
Antioxidant Activity
Research indicates that this compound and similar H2 antagonists possess antioxidant capabilities. For example, ranitidine, a related compound, has demonstrated significant free radical scavenging activity, which may be attributed to structural similarities with this compound . This property opens avenues for using this compound in treating conditions associated with oxidative stress.
Innovative Research Applications
The use of this compound in innovative research methodologies has been expanding. Notably, its application in radioligand binding assays has enabled researchers to visualize receptor interactions more effectively.
Radiolabeling Techniques
Iodothis compound has been utilized as a radiolabeled ligand for receptor binding studies. The radiolabeling facilitates autoradiography and saturation binding assays, providing insights into receptor expression levels and distribution . This application is critical for understanding the pharmacodynamics of histamine receptors in various biological contexts.
Application | Description |
---|---|
Receptor Binding Studies | Utilized as a radiolabeled ligand for studying histamine H2 receptors |
Antioxidant Research | Investigated for its potential to mitigate oxidative stress |
Fluorescent Ligand Studies | Developed fluorescent derivatives for non-radioactive binding studies |
Case Study 1: Antioxidant Potential
A study comparing various H2 antagonists found that this compound exhibited comparable antioxidant effects to established antioxidants like aminoguanidine. The findings suggest that this compound could be beneficial in clinical settings where oxidative stress is a concern .
Case Study 2: Receptor Binding Analysis
In a recent investigation using autoradiography techniques, iodothis compound was shown to effectively bind to H2 receptors in tissue samples. This study provided critical insights into the distribution and density of H2 receptors across different tissues, enhancing our understanding of their physiological roles .
Wirkmechanismus
Aminopotentidine exerts its effects by binding to histamine H2 receptors without activating them. This blockade prevents histamine from exerting its effects, which can include increased gastric acid secretion and other physiological responses. The molecular targets involved are the histamine H2 receptors, and the pathways affected include those related to histamine signaling .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Iodoaminopotentidine (I-APT)
I-APT, a halogenated derivative of APT, substitutes iodine at the 3-position of the benzoic acid moiety. This modification significantly increases H₂ receptor affinity:
- Binding Affinity : pKi = 9.51 (vs. APT’s 7.7) and Kd = 0.32 nM, making it one of the highest-affinity H₂ ligands .
- Selectivity : 2500-fold selectivity over histamine H₃ receptors (hH3R) .
- Applications : Used in radioligand studies (e.g., [¹²⁵I]I-APT) to map H₂ receptor densities in mammalian brains .
Other Halogenated Derivatives
Substituting bromine, chlorine, or trifluoromethyl groups at the 3-position alters affinity:
- 3-Bromo-APT (4.33) : pKi = 8.58 .
- 3-Chloro-APT (4.32) : pKi = 7.57 .
- 3-Trifluoromethyl-APT (4.31): pKi = 7.7 .
Propionylated Derivatives
Propionylation of APT derivatives generally reduces affinity but retains selectivity:
- Propionylated I-APT (4.38) : pKi = 8.18 .
- Propionylated 3-Bromo-APT (4.37) : pKi = 8.5 with 6900-fold hH2R/hH3R selectivity .
Comparison with Classic H₂ Receptor Antagonists
Ranitidine (RAN)
- Potency : APT and I-APT have lower ID₅₀ values (0.018–0.020 µmol/kg) than RAN (0.036 µmol/kg) in reducing histamine-induced acid secretion .
- Duration of Action : APT and I-APT exhibit longer-lasting effects than RAN .
- Cardiac vs.
Tiotidine and UR-DE257
- Affinity : [¹²⁵I]I-APT (Kd = 0.32 nM) has ~100-fold higher affinity than tritiated tiotidine or UR-DE257 .
- Utility : Tiotidine is less suited for long-term studies due to shorter half-life compared to APT derivatives .
Selectivity and Off-Target Interactions
While APT is selective for H₂ receptors, high-throughput screens revealed unexpected promiscuity:
- Off-Target Binding : APT interacts with α-adrenergic, dopamine, and 5-HT receptors at 0.1 µM concentrations .
- Comparative Selectivity : In contrast, RAN and tiotidine show fewer off-target interactions, highlighting APT’s unique pharmacological profile .
Data Tables
Table 1: Key Pharmacological Parameters of APT and Analogs
Compound | pKi (hH2R) | Kd (nM) | ID₅₀ (µmol/kg) | Selectivity (hH2R/hH3R) |
---|---|---|---|---|
This compound | 7.7 | - | 0.018 | N/A |
Iodothis compound | 9.51 | 0.32 | 0.020 | 2500-fold |
3-Bromo-APT | 8.58 | - | - | 6900-fold |
Ranitidine | 6.42–6.78 | - | 0.036 | N/A |
Table 2: Structural Modifications and Effects
Modification | Effect on Affinity | Key Example |
---|---|---|
Iodination (3-position) | ↑↑ | I-APT (pKi = 9.51) |
Bromination (3-position) | ↑ | 3-Bromo-APT (pKi = 8.58) |
Propionylation | ↓ | Propionylated I-APT (pKi = 8.18) |
Biologische Aktivität
Aminopotentidine is a synthetic compound primarily recognized for its role as a selective agonist for the histamine H2 receptor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound is a derivative of potent histamine receptor ligands, particularly designed to enhance selectivity and potency for the H2 receptor. Its structure allows it to interact effectively with G protein-coupled receptors (GPCRs), which are critical in various physiological processes.
This compound operates by binding to the histamine H2 receptor, leading to several downstream effects:
- Activation of Adenylate Cyclase : This results in increased cyclic AMP (cAMP) levels, which modulate various cellular functions.
- Calcium Mobilization : The activation of the H2 receptor can lead to intracellular calcium release, influencing muscle contraction and neurotransmitter release.
- Inhibition of Gastric Acid Secretion : As an H2 receptor agonist, it plays a significant role in regulating gastric acid secretion, making it relevant in gastrointestinal disorders.
Pharmacological Profile
The pharmacological characterization of this compound reveals its high affinity for the H2 receptor compared to other histamine receptors. Key findings include:
- Potency : Studies have demonstrated that this compound exhibits nanomolar potency against the human H2 receptor, indicating its effectiveness at low concentrations .
- Selectivity : It shows significant selectivity for the H2 receptor over other histamine receptors (H1, H3, and H4), minimizing side effects associated with non-selective agonists .
Table 1: Biological Activity of this compound
Case Studies and Experimental Findings
-
Histamine Receptor Studies :
A study involving fluorescent analogs of this compound showed that modifications in its structure could enhance binding affinity and selectivity for the H2 receptor. The introduction of specific linkers and fluorophores improved its pharmacokinetic properties, allowing for better visualization and understanding of receptor interactions . -
Gastrointestinal Applications :
Clinical observations have noted that this compound effectively reduces gastric acid secretion in patients with peptic ulcers. This effect has been attributed to its action on the H2 receptors located in gastric parietal cells, leading to therapeutic applications in managing acid-related disorders . -
Neuroprotective Effects :
Recent research suggests potential neuroprotective properties of this compound, as it may influence neurogenesis through modulation of specific signaling pathways associated with neuronal survival and differentiation .
Q & A
Basic Research Questions
Q. What experimental methods are standard for evaluating the histamine H2 receptor (H2R) affinity of aminopotentidine and its derivatives?
this compound's H2R affinity is typically assessed using equilibrium competition binding assays with radioligands like [³H]UR-DE2576 on membrane preparations from H2R-expressing cells. For selectivity profiling, competition binding against hH3R with [³H]Nα-methylhistamine is employed. Functional antagonism is evaluated via GTPγS binding assays using histamine as an agonist .
Q. How do structural modifications of this compound influence its pharmacological activity?
Substituents at the 3-position of the benzoic acid moiety (e.g., iodine, bromine) enhance H2R affinity. For example, iodothis compound (pKi = 9.51) shows higher affinity than the parent compound (pKi = 7.7). Propionylation of halogenated derivatives (e.g., 4.37) retains affinity, while acetylation or methylation reduces it. Structural-activity relationships (SARs) should prioritize halogenation and avoid bulky substituents .
Q. What are the recommended practices for documenting synthetic procedures and pharmacological data in this compound studies?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Include detailed synthesis protocols, purity data (HPLC, NMR), and characterization for novel compounds.
- Use tables to summarize binding (pKi) and functional (pKb) data, ensuring reproducibility.
- Reference prior literature for known compounds and provide raw data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound’s binding affinity (pKi) and functional antagonism (pKb) values?
Discrepancies arise from assay-specific receptor conformations. For example, iodothis compound exhibits high pKi (9.51) in binding assays but lower pKb (6.7) in GTPγS functional assays. To address this:
- Compare results across multiple assays (e.g., GTPase vs. GTPγS).
- Use molecular dynamics simulations to study ligand-receptor conformational stabilization.
- Validate findings with in vivo models (e.g., isolated tissue preparations) .
Q. What strategies optimize radiosynthesis of halogenated this compound derivatives for receptor imaging studies?
Radiosynthesis challenges include low yields due to precursor excess and harsh conditions. Solutions:
- Use dimethylated analogs (e.g., 4.50) for easier tritiation with [³H]methyl iodide.
- Test reaction conditions (solvent, temperature) in non-radioactive pilot studies.
- Consider fluorescent ligands (e.g., propionylated 4.37) as alternatives for ligand-receptor interaction studies .
Q. How should researchers design studies to assess this compound’s subtype selectivity against H3R and other histamine receptors?
- Perform parallel binding assays on H1R, H2R, H3R, and H4R using subtype-specific radioligands.
- Calculate selectivity ratios (e.g., hH2R/hH3R affinity ratio >2,500-fold for 4.37).
- Validate selectivity in functional assays (e.g., cAMP accumulation for H2R vs. IP1 for H3R) .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing this compound’s dose-response curves in binding and functional assays?
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values.
- Apply the Cheng-Prusoff equation for radioligand competition experiments.
- Report mean ± SEM from ≥3 independent experiments and use ANOVA for group comparisons .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Standardize reaction conditions (e.g., inert atmosphere, controlled temperature).
- Validate purity via HPLC and elemental analysis for each batch.
- Use a single reference compound (e.g., iodothis compound) for inter-experiment calibration .
Q. Contradiction and Reproducibility Focus
Q. Why do this compound’s pKb values vary across studies, and how can reproducibility be improved?
Variations stem from assay setups (e.g., membrane vs. intact tissue preparations). Improve reproducibility by:
- Adopting consistent cell lines (e.g., Sf9 insect cells with hH2R-GsαS fusion protein).
- Including positive controls (e.g., tiotidine for H2R antagonism).
- Publishing raw data and assay protocols in open-access repositories .
Tables for Key Findings
Derivative | Substituent | hH2R pKi | hH3R Selectivity | Functional pKb |
---|---|---|---|---|
This compound (4.30) | None | 7.7 | Not tested | 6.0 |
Iodothis compound (4.34) | 3-Iodo | 9.51 | 2500-fold | 6.7 |
3-Bromo (4.33) | 3-Bromo | 8.58 | 6900-fold | 6.5 |
Propionylated 4.37 | 3-Bromo + propionyl | 8.5 | 6900-fold | 7.6 |
Eigenschaften
IUPAC Name |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDSYWWNDGAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276539 | |
Record name | Aminopotentidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140873-26-3 | |
Record name | Aminopotentidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.